(2-(2-Aminophenyl)thiazol-4-yl)methanol
Overview
Description
Scientific Research Applications
Hydrogen Production from Methanol : Methanol serves as a key precursor for hydrogen production, essential for the hydrogen economy. Copper-based catalysts have been identified for their high activity in methanol steam reforming, although challenges with deactivation and stability persist. Innovations in catalyst and reactor technology are crucial for advancing hydrogen production methods from methanol, with implications for sustainable energy solutions (García et al., 2021).
Methanol in Liquid-Phase Synthesis : Methanol's role as a fundamental chemical in manufacturing and its potential as a clean-burning fuel highlight its importance. Research into liquid-phase methanol synthesis, including catalysts, mechanisms, and kinetics, provides insight into its versatile applications and environmental benefits (Cybulski, 1994).
Methanol as a Chemical Marker : The identification of methanol in transformer insulating oil as a marker for assessing solid insulation condition demonstrates the compound's utility in monitoring and maintenance practices within the power industry (Jalbert et al., 2019).
Antioxidant and Anti-inflammatory Agents : Thiazole derivatives, including those synthesized via POCl3 mediated reactions, have shown potential as antioxidant and anti-inflammatory agents. This research indicates the value of exploring thiazole and its derivatives for therapeutic applications (Raut et al., 2020).
Methanol as an Automotive Fuel : The analysis of methanol as an alternative fuel for spark ignition engines, considering its properties and the need for minimal engine modifications, reflects ongoing efforts to find sustainable and environmentally friendly fuel alternatives (Kowalewicz, 1993).
properties
IUPAC Name |
[2-(2-aminophenyl)-1,3-thiazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUQSIXOLHUMCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679365 | |
Record name | [2-(2-Aminophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Aminophenyl)thiazol-4-yl)methanol | |
CAS RN |
658076-79-0 | |
Record name | [2-(2-Aminophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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